Urea, (2,6-diethylphenethyl)-
Description
Contextualization within Organic Chemistry and Substituted Urea (B33335) Frameworks
The urea functional group is a cornerstone of organic chemistry, notable for its ability to act as both a hydrogen bond donor and acceptor. This property is fundamental to its role in supramolecular chemistry and in the binding of urea-containing molecules to biological targets. The synthesis of ureas is a well-established field in organic chemistry, with several general methods available.
A common and typical synthetic route to produce N-monosubstituted ureas like (2,6-diethylphenethyl)urea involves the reaction of the corresponding primary amine, in this case, 2,6-diethylphenethylamine, with a source of the ureido group. ontosight.ai This can be achieved through reactions with isocyanates or by using phosgene (B1210022) alternatives like 1,1'-carbonyldiimidazole (B1668759) (CDI). ontosight.ai The reaction of an amine with an isocyanate is a classic and efficient method for forming the urea linkage.
The (2,6-diethylphenethyl) substituent imparts specific characteristics to the molecule. The phenethyl group provides a degree of lipophilicity and aromaticity, while the two ethyl groups at the 2 and 6 positions of the phenyl ring create steric hindrance. This steric bulk can influence the molecule's conformation, solubility, and its interactions with other molecules, including biological receptors or other monomers in a polymer chain.
Contemporary Research Landscape of Urea Derivatives
The broader family of substituted ureas, to which (2,6-diethylphenethyl)urea belongs, is a vibrant area of modern chemical research. The versatility of the urea scaffold allows for the synthesis of a vast library of derivatives with diverse properties and applications.
Pharmaceutical and Medicinal Chemistry: A significant portion of research on urea derivatives is focused on their potential as therapeutic agents. The ability of the urea moiety to form strong and specific hydrogen bonds with proteins makes it a "privileged scaffold" in drug design. Substituted ureas are investigated for a wide range of biological activities, including as:
Enzyme Inhibitors: Many urea derivatives have been designed and synthesized as potent inhibitors of various enzymes. For instance, 1,3-disubstituted ureas are known to be effective inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation.
Antiviral and Antimicrobial Agents: The urea framework is present in several compounds explored for their activity against viruses and bacteria. ontosight.ai
Anti-cancer Agents: A number of approved cancer therapies and investigational drug candidates are based on a substituted urea structure.
Materials Science: The hydrogen-bonding capabilities of ureas are also harnessed in the field of materials science.
Supramolecular Polymers: Symmetrical N,N'-disubstituted ureas can self-assemble through hydrogen bonding to form long, linear supramolecular polymers, leading to materials with interesting viscoelastic properties.
Organogels: Certain urea derivatives can act as gelators, forming extensive networks in organic solvents to create supramolecular gels.
Polymers and Surfactants: The unique structural features of compounds like (2,6-diethylphenethyl)urea, combining a hydrophilic urea head with a hydrophobic tail, make them potential candidates for the development of new polymers or surfactants. ontosight.ai
Table 2: Examples of Research Areas for Substituted Ureas
| Research Area | Focus of Investigation | Example Compound Classes |
| Medicinal Chemistry | Development of new therapeutic agents. | 1,3-Disubstituted ureas as sEH inhibitors, antiviral compounds. |
| Materials Science | Creation of novel materials with specific properties. | N,N'-dialkylureas for supramolecular polymers, organogelators. |
| Catalysis | Use as organocatalysts in chemical reactions. | Chiral thioureas in asymmetric synthesis. |
While specific research findings for (2,6-diethylphenethyl)urea remain to be widely published, its structure firmly places it within these exciting and evolving fields of chemical science. Future investigations into this compound would likely explore its biological activity or its potential as a building block for new materials, leveraging the unique combination of its sterically hindered aromatic group and the versatile urea core.
Structure
2D Structure
3D Structure
Properties
CAS No. |
25017-43-0 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(2,6-diethylphenyl)ethylurea |
InChI |
InChI=1S/C13H20N2O/c1-3-10-6-5-7-11(4-2)12(10)8-9-15-13(14)16/h5-7H,3-4,8-9H2,1-2H3,(H3,14,15,16) |
InChI Key |
UPLVLFPMRZRIGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)CCNC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,6 Diethylphenethyl Urea and Analogues
Direct Synthesis Routes to (2,6-Diethylphenethyl)urea
The direct synthesis of (2,6-diethylphenethyl)urea, a nonsymmetrical urea (B33335), can be approached through several established methods for urea formation. These routes typically involve the reaction of 2,6-diethylphenethylamine with a suitable carbonyl source.
Amine-Isocyanate Condensation Approaches
A primary and highly efficient method for the synthesis of unsymmetrical ureas is the condensation of a primary amine with an isocyanate. nih.gov For the synthesis of (2,6-diethylphenethyl)urea, this would involve the reaction of 2,6-diethylphenethylamine with isocyanic acid or a protected form.
A common laboratory-scale approach that avoids the handling of toxic phosgene (B1210022) or volatile isocyanates is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). iaea.orgbiointerfaceresearch.com In this method, the primary amine, 2,6-diethylphenethylamine, would first react with CDI to form an imidazolide (B1226674) intermediate in situ. This intermediate is then reacted with ammonia (B1221849) or a second amine to yield the final urea product. The reaction with ammonia would produce the target (2,6-diethylphenethyl)urea. This method is advantageous due to its mild reaction conditions, often proceeding at room temperature in the absence of a strong base. iaea.org
Another approach involves the in situ generation of an isocyanate from a primary amine using a dehydrating agent, followed by trapping with another amine. For instance, carbamic acids, formed from the reaction of primary amines with carbon dioxide, can be dehydrated using Mitsunobu reagents to generate isocyanates, which then react with an amine to form ureas. nih.gov
| Reactant 1 | Reagent | Intermediate | Reactant 2 | Product | Typical Conditions |
| 2,6-Diethylphenethylamine | 1,1'-Carbonyldiimidazole (CDI) | Imidazolide | Ammonia | (2,6-Diethylphenethyl)urea | Room Temperature, Anhydrous Solvent |
| 2,6-Diethylphenethylamine | Carbon Dioxide, DBU | Carbamic Acid | Mitsunobu Reagent, Amine | (2,6-Diethylphenethyl)urea | Mild, One-Pot |
Amine-Urea Catalytic Reactions
The direct reaction of an amine with urea to form a substituted urea is a more atom-economical but often more challenging approach. These reactions typically require a catalyst and/or elevated temperatures to proceed. nih.gov The synthesis of (2,6-diethylphenethyl)urea via this method would involve heating 2,6-diethylphenethylamine with urea, often in the presence of a catalyst to facilitate the displacement of ammonia. While this method is attractive from a green chemistry perspective, it can suffer from the formation of symmetrical urea byproducts.
Recent research has explored catalyst-free methods for the synthesis of urea derivatives from amines and carbon dioxide, which proceed through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate. rsc.orgresearchgate.net These reactions, however, are typically more effective for aliphatic amines and may require high pressure and temperature. The steric hindrance from the 2,6-diethylphenyl group might necessitate more forcing conditions for a direct reaction with urea.
Advanced Synthetic Strategies for Related Urea Architectures
Multicomponent reactions (MCRs) offer a powerful and efficient means to construct complex molecules containing a urea scaffold in a single step. The Biginelli reaction is a classic example of an MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are cyclic urea derivatives. wikipedia.orgtaylorandfrancis.comorganic-chemistry.org
Multicomponent Reactions Involving Urea Scaffolds (e.g., Biginelli Reaction)
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form DHPMs. wikipedia.org These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. mdpi.commdpi.com The reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions, including the formation of an N-acyliminium ion intermediate. wikipedia.orgorganic-chemistry.org
Catalyst Influence on Reaction Efficiency and Selectivity
A wide variety of catalysts have been developed to improve the efficiency and yield of the Biginelli reaction, which traditionally suffers from low yields under classical conditions. organic-chemistry.orgresearchgate.net These catalysts can be broadly categorized as Lewis acids, Brønsted acids, and heterogeneous catalysts.
Lanthanide triflates, such as ytterbium triflate (Yb(OTf)₃), have been shown to be highly effective catalysts, significantly increasing yields and reducing reaction times, particularly under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org Other effective Lewis acid catalysts include indium(III) chloride and various metal chlorides. researchgate.net Heterogeneous catalysts, such as niobium oxides, sulfonated carbons derived from agro-industrial waste, and various supported catalysts, offer the advantage of easy separation and recyclability. acs.orgrsc.org
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Yb(OTf)₃ | Solvent-free, 100°C, 20 min | 81-99 | organic-chemistry.org |
| Nb₂O₅/T | Solvent-free | 94 | acs.org |
| Sulfonated Carbon (from rice husk) | Solvent-free | 92 | rsc.org |
| Silicotungstic acid on Amberlyst-15 | Solventless, 92°C | High | mdpi.com |
| Diisopropyl Ethyl Ammonium Acetate (DIPEAc) | Room Temperature | 93-96 | nih.govacs.org |
Environmentally Benign Synthetic Approaches (e.g., Solvent-Free Conditions, Catalyst Reusability)
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly Biginelli reaction protocols. A key advancement has been the implementation of solvent-free or "neat" reaction conditions. organic-chemistry.orgtandfonline.comnih.gov These methods not only reduce waste but can also lead to higher yields and shorter reaction times.
The use of reusable catalysts is another important aspect of green synthesis. Magnetically separable nanocatalysts, for example, can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. tandfonline.com Similarly, heterogeneous catalysts like zeolites and polymer-supported catalysts have demonstrated good reusability. mdpi.com Ball milling has also emerged as a solvent-free and often catalyst-free method for conducting the Biginelli reaction with excellent yields. mdpi.commdpi.com
| Green Approach | Catalyst/Method | Key Advantages | Typical Yields (%) | Reference |
| Solvent-Free | Ytterbium triflate | High efficiency, short reaction time | 81-99 | organic-chemistry.org |
| Solvent-Free | Ball Milling (catalyst-free) | No solvent, no catalyst, rapid | >98 | mdpi.com |
| Catalyst Reusability | Magnetically reusable nanocatalysts | Easy separation and reuse | High | tandfonline.com |
| Catalyst Reusability | Hierarchical Zeolite (ball milling) | Robust, reusable, solvent-free | 86-96 | mdpi.com |
| Aqueous Media | Gluconic acid aqueous solution | Biorenewable catalyst and solvent | High | nih.gov |
Catalytic Transformations Involving Urea Derivatives
Catalytic transformations of urea derivatives are pivotal in chemical synthesis, offering pathways to valuable chemicals. These transformations often involve hydrogenation or electrocatalytic methods to form or break C-N bonds.
Hydrogenation Reactions of Urea Derivatives
The catalytic hydrogenation of urea derivatives represents an efficient, indirect route for the chemical transformation of CO2 under milder conditions than direct catalysis, which often requires high temperatures and pressures and results in low yields. researchgate.net This method is a key strategy for producing valuable chemicals and fuels from CO2-derived feedstocks. nih.gov
Homogeneous catalysts, particularly ruthenium and iridium pincer complexes, have proven effective in the hydrogenation of various urea derivatives. These reactions yield amines and methanol (B129727) in very good to excellent yields. researchgate.net For instance, a ruthenium-bipyridine-based PNN pincer complex can efficiently catalyze the reductive C-N bond cleavage of urea derivatives. researchgate.net
Recent advancements have also demonstrated the hydrogenolysis of both symmetrical and unsymmetrical urea derivatives using iridium-based catalysts. researchgate.net Furthermore, a triphos-based ruthenium catalyst system has been developed that can selectively hydrogenate urea derivatives to N-monomethylamines. nih.gov A notable feature of this system is the ability to switch the chemoselectivity from producing N-formamides to N-monomethylamines and methanol by subtly adjusting the amount of an additive like KOtBu. nih.gov
Table 1: Homogeneous Catalytic Hydrogenation of Urea Derivatives
| Catalyst System | Substrate | Product(s) | Key Features |
|---|---|---|---|
| Ruthenium or Iridium Macho pincer complex | Various urea derivatives | Amines and methanol | Very good to excellent yields. researchgate.net |
| Ruthenium—bipyridine-based PNN pincer complex | Urea derivatives | Amines and methanol | Efficiently catalyzes reductive C-N bond cleavage. researchgate.net |
| Iridium-based catalyst | Symmetrical and unsymmetrical urea derivatives | Amines and methanol | Effective for hydrogenolysis. researchgate.net |
| Triphos-based ruthenium catalyst with KOtBu | Urea derivatives | N-monomethylamines or N-formamides and methanol | Chemoselectivity can be switched by tuning the amount of additive. nih.gov |
Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling. The reaction typically occurs at the surface of a solid catalyst, which is often a finely divided metal suspended in the reaction mixture or supported on an inert material like carbon. libretexts.org
A significant challenge in the hydrogenation of unsymmetrical ureas is overcoming the strong resonance effect. researchgate.net A specifically designed nickel-doped carbon nanomaterial (Ni–dC) has been shown to be an effective heterogeneous catalyst for the transfer hydrogenation of unsymmetrical ureas, using methanol as a hydrogen source to produce anilines. researchgate.net The reaction is typically carried out at elevated temperatures in the presence of a base like t-buOK. researchgate.net
The mechanism of heterogeneous hydrogenation involves the adsorption of reactants onto the catalyst surface. libretexts.org For instance, with a nickel catalyst, hydrogen gas dissociates to form nickel-hydride bonds, and the other reactant, such as an alkene, binds to the surface. libretexts.org The reaction proceeds through a series of steps involving the transfer of hydrogen atoms to the adsorbed substrate, ultimately leading to the hydrogenated product, which then desorbs from the surface. libretexts.org
Table 2: Heterogeneous Catalytic Transfer Hydrogenation of Unsymmetrical Urea Derivatives
| Catalyst | Reactants | Temperature | Time | Conversion/Products |
|---|---|---|---|---|
| Ni–dC (20 mg – 3 mol%) | Urea derivative (0.2 mmol), t-buOK (0.4 mmol), methanol (2 mL) | 130 °C | 23 h | Products identified by NMR, conversions determined by GC. researchgate.net |
Electrocatalytic Approaches for Urea-Bond Formation and Transformation
Electrocatalysis presents a promising and sustainable alternative for synthesizing urea under ambient conditions, potentially powered by renewable energy sources. nih.gov This approach avoids the high energy consumption of the industrial Haber-Bosch and Bosch-Meiser processes. nih.govacs.org The core of this technology lies in the electrocatalytic C-N coupling of carbon dioxide (CO2) with various nitrogen-containing species like nitrate (B79036) (NO3−), nitrite (B80452) (NO2−), nitric oxide (NO), and nitrogen gas (N2). nih.gov
The electrocatalytic synthesis of urea via C-N coupling is a complex process with multiple potential reaction pathways, and a full mechanistic understanding is still under development. nih.govrsc.org The process generally involves the co-electrolysis of a carbon source (like CO2) and a nitrogen source. chinesechemsoc.orgnih.gov
One proposed mechanism involves the asymmetric coupling of *CO (an intermediate from CO2 reduction) and *NO (an intermediate from nitrate or nitrite reduction) to form a crucial *ONCO species, which is a key step in forming the first C-N bond en route to urea. chinesechemsoc.org The design of the electrocatalyst is critical. For example, in situ formed Cu0-Cu+ sites have been shown to thermodynamically and kinetically promote this asymmetric coupling, leading to enhanced urea production. chinesechemsoc.org
Another pathway involves the direct C-N coupling of CO with adsorbed dinitrogen (N═N) to form an NCON intermediate, which then facilitates the conversion to urea. acs.org Research has indicated that the adsorption configuration of N2 on the catalyst surface is important, with a side-on adsorption being more favorable for C-N coupling than an end-on configuration. acs.org
Recent breakthroughs have also challenged the previous assumption that electrocatalysts for urea synthesis must also be active for ammonia synthesis. A novel mechanism proposes elongating the N≡N bond rather than breaking it, enabling a one-step C-N coupling process. nih.gov A Zn-Mn diatomic catalyst has demonstrated this by achieving high Faradaic efficiency and 100% N-selectivity for urea synthesis, effectively avoiding the generation of ammonia as an intermediate. nih.gov
Table 3: Electrocatalytic Urea Synthesis via C-N Coupling
| Catalyst | Reactants | Key Intermediates/Mechanism | Reported Efficiency/Yield |
|---|---|---|---|
| Multihole-Cu2O (forms Cu0-Cu+ sites) | CO2 and Nitrate/Nitrite | Asymmetric coupling of *CO and *NO to form *ONCO. chinesechemsoc.org | Urea yield rates of 29.2 and 114.0 mmol h−1 g−1 for coupling with nitrate and nitrite, respectively. chinesechemsoc.org |
| Model catalysts with defined active sites | N2 and CO2 | Side-on adsorption of N2 favors C-N coupling via an NCON intermediate. acs.org | Feasibility of direct urea synthesis from N2 and CO2 at ambient conditions verified. acs.org |
| Zn-Mn diatomic catalyst | N2 and CO2 | One-step C-N coupling by elongating the N≡N bond, avoiding ammonia intermediate. nih.gov | 63.5% Faradaic efficiency and 100% N-selectivity for urea. nih.gov |
Rational Catalyst Design for Electrochemical Urea Synthesis
The electrochemical synthesis of urea from nitrogen sources (like N₂, NO₃⁻, or NO₂⁻) and a carbon source (typically CO₂) under ambient conditions represents a sustainable alternative to the energy-intensive Haber-Bosch and Bosch-Meiser processes. ureaknowhow.comrwth-aachen.de The primary challenges in this field are the low efficiency and selectivity, stemming from the high stability of the reactant molecules and competing side reactions, such as the hydrogen evolution reaction (HER). ureaknowhow.comontosight.ai Consequently, the rational design of electrocatalysts is paramount to improving the yield and faradaic efficiency of urea production.
Key strategies in catalyst design focus on several aspects:
Activation of Reactants: Catalysts must efficiently adsorb and activate the otherwise stable N₂ and CO₂ molecules. ontosight.ai
Facilitation of C-N Coupling: The catalyst surface should promote the coupling of carbon and nitrogen intermediates, a critical step in urea formation. ureaknowhow.comontosight.ai
Suppression of Competing Reactions: An ideal catalyst will have high selectivity for urea synthesis over parasitic reactions like the hydrogen evolution reaction or the separate reduction of only the carbon or nitrogen source. ureaknowhow.com
Recent research has explored a variety of materials as potential electrocatalysts for urea synthesis. Two-dimensional (2D) materials, such as transition metal borides (MBenes), have shown promise due to their unique electronic structures. nih.gov Density functional theory (DFT) calculations have been employed to screen potential candidates and understand their catalytic activity. For instance, 2D Mo₂B₂ and Cr₂B₂ have been identified as promising catalysts that can suppress competing reactions and facilitate urea formation with relatively low limiting potentials. nih.gov
Another advanced approach involves the use of hybrid catalysts. It has been demonstrated that different catalytic sites can be tailored to stabilize distinct key intermediates. For example, in a Zn/Cu hybrid system for urea synthesis from nitrate (NO₃⁻) and CO₂, Zn sites preferentially form the crucial C-N coupled intermediate (*CO₂NO₂), while nearby Cu sites lower the energy barrier for the subsequent protonation step. researchgate.net This "relay catalysis" mechanism leads to significantly improved faradaic efficiencies. researchgate.net
The design of metal-organic frameworks (MOFs) as catalyst precursors has also been investigated. The modification of organic linkers within the MOF structure can influence the electronic properties of the active metal centers, thereby enhancing catalytic performance. rsc.org
Below is a table summarizing the performance of various electrocatalysts for urea synthesis from different nitrogen sources.
| Catalyst | Nitrogen Source | Carbon Source | Faradaic Efficiency (%) | Urea Production Rate | Reference |
| Zn-0.5/Cu | NO₃⁻ | CO₂ | 75 | 16 µmol h⁻¹ cm⁻² | researchgate.net |
| Pd₁-Cu/Cu₂O | NO₃⁻ | CO₂ | 23.7 | 31.8 mmol h⁻¹ gcat⁻¹ | researchgate.net |
| Cu-CeO₂/MXene | NO₃⁻ | CO₂ | Not Specified | 505.1 µg h⁻¹ mgcat⁻¹ | researchgate.net |
| ZIF-8 | N₂ | CO₂ | Not Specified | Not Specified | researchgate.net |
| Mo₂B₂ | N₂ | CO₂ | High (predicted) | Limiting Potential: -0.49 V | nih.gov |
| Cr₂B₂ | N₂ | CO₂ | High (predicted) | Limiting Potential: -0.65 V | nih.gov |
This table presents data for urea and its synthesis, which can be considered analogous to the potential synthesis of substituted ureas like (2,6-diethylphenethyl)urea.
Mechanistic Pathways of Urea Electrooxidation
The urea oxidation reaction (UOR) is the anodic half-reaction in direct urea fuel cells and urea electrolysis systems. It is a complex six-electron transfer process that is kinetically sluggish, thus requiring effective electrocatalysts. nih.govnih.gov Nickel-based materials, particularly nickel hydroxides and oxyhydroxides, are the most studied catalysts for UOR in alkaline media due to their high activity and relatively low cost. nih.govresearchgate.net
The mechanism of urea electrooxidation on nickel-based catalysts is generally understood to proceed via two main pathways: a direct mechanism and an indirect mechanism. nih.gov
Indirect Mechanism: In this pathway, the active catalyst, Ni(OH)₂, is first electrochemically oxidized to NiOOH. The NiOOH then acts as a chemical oxidant, oxidizing urea while being reduced back to Ni(OH)₂. This is also known as the "catalyst regeneration" mechanism. nih.gov
Ni(OH)₂ + OH⁻ → NiOOH + H₂O + e⁻
6NiOOH + CO(NH₂)₂ + 2OH⁻ → 6Ni(OH)₂ + N₂ + CO₂ + H₂O
Direct Mechanism: In this pathway, urea is directly oxidized electrochemically on the surface of the active NiOOH species, which remains intact throughout the reaction. nih.gov This pathway is considered more sustainable for long-term electrolysis as it does not deplete the active catalyst species. nih.gov
CO(NH₂)₂ + NiOOH → Products + NiOOH
Recent studies using techniques like in-situ Raman spectroscopy have provided evidence for both mechanisms, with the dominant pathway potentially depending on the specific catalyst and reaction conditions. researchgate.net The desorption of CO₂, a product of urea oxidation, can sometimes be the rate-limiting step and can lead to catalyst poisoning through the formation of nickel carbonate. researchgate.net
The products of urea electrooxidation can be complex and are not always limited to the desired N₂ and CO₂. nih.govresearchgate.net Depending on the catalyst and conditions, various overoxidized nitrogen species such as nitrite (NO₂⁻) and nitrate (NO₃⁻) can be formed. researchgate.netiaea.org First-principles calculations based on density functional theory (DFT) have been used to explore the thermodynamics of different reaction pathways. iaea.org These studies suggest that the formation of N₂ is favored through an intramolecular mechanism and that the selectivity between N₂ and other nitrogen products can be controlled by factors such as the binding of intermediates to the catalyst surface. nih.goviaea.org
Mechanistic Elucidations of Reactions Involving 2,6 Diethylphenethyl Urea and Urea Derivatives
Reaction Mechanism Studies in Organic Synthesis
Condensation Pathways and Intermediate Characterization
The synthesis of urea (B33335) derivatives often involves condensation reactions. These reactions can proceed through various pathways, and identifying the intermediates is crucial for optimizing reaction conditions and yields. For instance, the traditional synthesis of ureas often involves the reaction of amines with phosgene (B1210022) or its equivalents, proceeding through an isocyanate intermediate. nih.gov This is then reacted with another amine to form the final urea product. nih.gov
In the synthesis of boron nitride from urea and boric acid, ammonium (B1175870) bis(biureto)borate has been identified as a key reaction intermediate. acs.orgacs.org Its formation and subsequent thermal decomposition have been studied through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). acs.org The synthesis of this intermediate can be achieved through a solvothermal process from urea and triethylborate. acs.org
The reaction of urea with carbonyl compounds, such as aldehydes, is another important condensation pathway. The kinetics of the reaction between urea and acetaldehyde (B116499) have been studied, providing insights into the reaction rates and mechanisms. acs.org For a reaction to occur, it is often necessary for at least two carbonyl groups to be in close proximity to allow both nitrogen atoms of the urea to react, leading to the formation of a stable five- or six-membered ring. nih.gov
| Reactants | Intermediate | Product |
| Amine + Phosgene | Isocyanate | Symmetrical or Unsymmetrical Urea nih.gov |
| Urea + Boric Acid | Ammonium bis(biureto)borate | Boron Nitride acs.orgacs.org |
| Urea + Aldehyde | Hemiaminal | Urea-aldehyde adduct nih.gov |
Nucleophilic Addition Mechanisms in Urea Chemistry
The reaction between primary amines and aldehydes or ketones yields imines. byjus.com This reaction proceeds through the initial nucleophilic attack of the amine's nitrogen on the carbonyl carbon. byjus.com Similarly, urea can act as a potent and versatile nitrogen nucleophile in palladium(II)-catalyzed cyclizations of unsaturated amines. acs.org
Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the mechanisms of reactions like the interaction of urea with methylamine. researchgate.net These studies reveal that the reaction proceeds stepwise with the formation of an N-methylurea intermediate and that the activation barrier can be significant in the absence of a catalyst. researchgate.net
| Electrophile | Nucleophile | Product |
| Aldehyde/Ketone | Primary Amine | Imine byjus.com |
| Unsaturated Amine | Urea (in presence of Pd(II) catalyst) | Cyclized Amine acs.org |
| Urea | Methylamine | N-methylurea researchgate.net |
Mechanistic Insights into Catalytic Processes
Substrate Activation and Catalyst-Substrate Interactions
Urea and its derivatives can act as catalysts themselves or be part of a larger catalytic system. In some enzymatic reactions, urea has been observed to have an activating effect. For example, in the case of adenylate kinase, urea promotes the open conformation of the enzyme, which helps in the proper positioning of the substrates. nih.govnih.gov It also decreases the affinity for the substrate AMP, which paradoxically leads to a more efficient progression towards the catalytically active complex. nih.govnih.gov
In organocatalysis, hydrogen-bond-donor bifunctional catalysts containing urea moieties have been studied for their role in activating substrates. X-ray analysis of model complexes has shown that the two N-H protons of the urea can interact with the same carbonyl group of a substrate through a double hydrogen bond interaction. nih.gov This interaction is key to the catalytic activity.
| Catalyst System | Substrate | Mechanism of Activation |
| Adenylate Kinase with Urea | AMP | Promotes open enzyme conformation, decreases substrate affinity nih.govnih.gov |
| Bifunctional Urea-based Organocatalyst | 1,3-Dicarbonyl Compound | Double hydrogen bond interaction with carbonyl group nih.gov |
Role of Active Sites and Reaction Pathways on Catalyst Surfaces
In electrocatalysis, particularly in the urea oxidation reaction (UOR), nickel-based catalysts are widely used. It is generally accepted that in-situ formed Ni³⁺ species are the true active sites, and the initial nickel-based materials act as pre-catalysts. mdpi.com The nature of the pre-catalyst influences the number of active sites and the activity per site. mdpi.com The conventional pathway for UOR involves the generation of dynamic NiOOH active sites, which then react with urea molecules. rsc.org
The reaction pathway for urea decomposition on different catalyst surfaces can vary. For instance, on catalysts like TiO₂, the decomposition of urea is much slower than the hydrolysis of isocyanic acid (HNCO), suggesting that the thermolysis of urea into ammonia (B1221849) and HNCO is the rate-determining step. rsc.org However, on a ZrO₂ catalyst, a different pathway is proposed where water directly attacks the adsorbed urea. rsc.org
Non-Covalent Interaction Mechanisms in Supramolecular Assembly
Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, are the driving forces behind supramolecular assembly. numberanalytics.comfortunejournals.com Urea is an excellent building block for supramolecular structures due to its ability to form strong and directional hydrogen bonds. nih.govpsu.edu
The oxygen atom of a urea molecule can act as a hydrogen bond acceptor, connecting to the N-H group of a second urea molecule. nih.gov This leads to the formation of one-dimensional chains and more complex layered networks. psu.edu The study of urea-containing cocrystals has provided significant insight into these interactions. For example, in a urea-catechin cocrystal, the urea oxygen is hydrogen-bonded to a catechin (B1668976) hydroxyl group and an N-H group of another urea molecule. nih.govresearchgate.net
The formation of these supramolecular assemblies can be influenced by the solvent and the presence of other molecules. Even in highly denaturing conditions, such as in a 5 M urea solution, robust self-assembling systems stitched together by both reversible covalent bonds and non-covalent interactions have been shown to survive. nih.gov
Advanced Spectroscopic Methodologies in Urea Derivative Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a compound like "Urea, (2,6-diethylphenethyl)-", both ¹H and ¹³C NMR would provide a wealth of information.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their connectivity. For the "(2,6-diethylphenethyl)-" moiety, one would expect to see characteristic signals for the aromatic protons, the methylene (B1212753) (-CH₂-) groups of the ethyl and phenethyl fragments, and the methyl (-CH₃) groups. The urea (B33335) portion of the molecule would show signals for the -NH and -NH₂ protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the -NH protons of the urea group in various urea derivatives are often observed in the range of 5-8 ppm. researchgate.net The coupling between adjacent protons (J-coupling) would provide information about the connectivity of the carbon skeleton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea group is particularly diagnostic, typically appearing in the downfield region of the spectrum (around 150-170 ppm). The aromatic carbons of the diethylphenyl group would appear in the 120-140 ppm range, while the aliphatic carbons of the ethyl and phenethyl groups would be found in the upfield region.
Dynamic NMR: For molecules with conformational flexibility, such as the rotation around the C-N bonds of the urea group or the rotation of the ethyl groups, variable temperature NMR studies could provide insights into the energy barriers of these dynamic processes.
Illustrative ¹H NMR Data for a Related Urea Compound
While specific data for "Urea, (2,6-diethylphenethyl)-" is unavailable, the following table provides typical ¹H NMR chemical shifts for the basic urea molecule in DMSO-d₆ to illustrate the expected signal for the amine protons. researchgate.net
| Functional Group | Chemical Shift (ppm) |
| -NH₂ | ~5.4 |
This table is for illustrative purposes and shows data for the parent urea molecule.
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For "Urea, (2,6-diethylphenethyl)-", the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum can be used to piece together the structure of the molecule. For "Urea, (2,6-diethylphenethyl)-", common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the urea group and within the phenethyl chain. For example, fragmentation could lead to the formation of ions corresponding to the (2,6-diethylphenethyl) group and the urea moiety.
Expected Molecular Ion for "Urea, (2,6-diethylphenethyl)-"
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Urea, (2,6-diethylphenethyl)- | C₁₃H₂₀N₂O | 220.1576 |
This table presents the calculated molecular formula and monoisotopic mass.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.
For "Urea, (2,6-diethylphenethyl)-", the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
N-H stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH and -NH₂ groups. docbrown.info
C=O stretching (Amide I band): A strong absorption band typically between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl group in ureas. docbrown.inforesearchgate.net
N-H bending (Amide II band): A band in the region of 1550-1650 cm⁻¹ is associated with the in-plane bending of the N-H bonds. docbrown.info
C-N stretching: Bands corresponding to the stretching of the C-N bonds are also expected.
Aromatic C-H and C=C stretching: Signals in the aromatic region (around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively).
Aliphatic C-H stretching: Signals just below 3000 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be used to study the conformational properties of the molecule in different states.
Typical IR Absorption Frequencies for Urea Functional Groups
| Functional Group Vibration | Typical Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3500 |
| C=O Stretch (Amide I) | 1630 - 1680 |
| N-H Bend (Amide II) | 1550 - 1650 |
This table provides general ranges for the characteristic infrared absorptions of the urea functional group. docbrown.inforesearchgate.net
X-ray Crystallography for Solid-State Structural Determination of Urea Derivatives and Supramolecular Assemblies
Furthermore, X-ray crystallography can reveal how molecules pack in the crystal lattice and can identify intermolecular interactions, such as hydrogen bonds. Urea and its derivatives are well-known for forming extensive hydrogen-bonding networks, which can lead to the formation of interesting supramolecular assemblies. nist.gov For "Urea, (2,6-diethylphenethyl)-", hydrogen bonds involving the urea's -NH and C=O groups would be expected to play a crucial role in its crystal packing. The bulky (2,6-diethylphenethyl) group would also significantly influence the packing arrangement.
While a crystal structure for "Urea, (2,6-diethylphenethyl)-" is not publicly available, studies on other urea derivatives have shown that the urea moiety is often planar and participates in robust hydrogen-bonding motifs. For instance, the crystal structure of urea nitrate (B79036) reveals layers of urea and nitrate groups held together by hydrogen bonds. utwente.nl
Computational and Theoretical Investigations of 2,6 Diethylphenethyl Urea and Urea Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules, governed by their electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying relatively large molecules like substituted ureas. nih.gov It calculates the total energy of a system based on its electron density. Methods like B3LYP and M06-2X, paired with basis sets such as 6-311+G(d,p), are commonly employed to investigate the electronic structure, stability, and reactivity of these compounds. materials.internationalnih.gov
The three-dimensional shape, or conformation, of a urea (B33335) derivative is critical to its function and interactions. The urea functional group itself has a degree of rotational restriction due to resonance, leading to distinct possible conformations (e.g., trans-trans, cis-trans). nih.govnih.gov The bulky and flexible (2,6-diethylphenethyl) group introduces numerous possible low-energy conformations.
DFT calculations are essential for mapping the potential energy surface of such molecules to identify the most stable conformers. For related N-alkyl-N'-aryl ureas, systematic studies have shown that the conformational preferences are significantly affected by factors like N-methylation and the potential for intramolecular hydrogen bonds. nih.gov For instance, in N-phenyl-N'-cyclopentyl urea, both trans-trans and cis-trans conformations are found to be close in energy. nih.gov The presence of ortho substituents on an N-aryl group, similar to the diethyl groups in the target compound, can disrupt the planarity of the molecule, which influences crystal packing and solubility. nih.gov
Table 1: Illustrative Relative Energies of N,N'-Diphenylurea Conformers
This table, based on typical findings for diaryl ureas, illustrates how DFT can be used to determine the relative stability of different molecular shapes. The trans-trans form is generally the most stable.
| Conformer | Dihedral Angles (HN-CO-NH) | Relative Energy (kcal/mol) |
| trans-trans | ~180°, ~180° | 0.00 |
| trans-cis | ~180°, ~0° | > 5.0 |
| cis-cis | ~0°, ~0° | > 10.0 |
Note: Data is representative of diaryl ureas and serves as an example of DFT-derived energetic analysis.
DFT is a powerful tool for elucidating reaction mechanisms by locating the high-energy transition state (TS) that connects reactants to products. researchgate.net The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate.
For urea derivatives, this includes modeling their synthesis, often from an isocyanate and an amine, or their role in catalyzed reactions. nih.gov DFT calculations can map the potential energy surface of the reaction, identifying the geometry of the transition state. youtube.com Verifying a true transition state involves a frequency calculation, which must show one and only one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com For example, in aza-o-quinone methide reactions catalyzed by ureas, DFT has been used to identify the lowest-energy transition state, revealing that the urea co-catalyst preferentially forms hydrogen bonds with the quinone methide moiety. researchgate.net
The nature and position of substituents on the urea scaffold significantly alter its thermodynamic properties. The diethyl groups on the phenyl ring in (2,6-diethylphenethyl)urea, for example, exert both electronic and steric effects. DFT calculations can quantify these effects by computing properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and various reactivity descriptors. materials.international
Studies on substituted diarylureas show that electron-donating or withdrawing functionalities change the hydrogen bonding capability and self-association properties. nih.gov The steric bulk of the two ortho-diethyl groups in the target molecule would be expected to cause significant twisting of the phenyl ring relative to the rest of the molecule, disrupting planarity and affecting intermolecular interactions. nih.gov
Table 2: DFT-Calculated Electronic Properties of Urea Derivatives
This table shows representative data on how substituents can influence key electronic properties, which are indicators of stability and reactivity. A smaller energy gap generally implies higher reactivity.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
| 1,3-dimethylurea | -7.1 | 1.5 | 8.6 |
| Imidazolidin-2-one | -6.8 | 1.2 | 8.0 |
| 1,1-diethylurea | -6.9 | 1.8 | 8.7 |
Source: Adapted from representative data for illustrative purposes. materials.international
Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that, unlike DFT, are derived directly from theoretical principles without reliance on empirically fitted parameters. capes.gov.br Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy, especially for systems where electron correlation is critical, but at a much greater computational expense. capes.gov.brtib.eu
These high-level calculations are often used to benchmark the accuracy of DFT methods for a given class of molecules. capes.gov.br For urea and its simpler derivatives, ab initio studies have provided detailed insights into geometries, C-N bond rotational barriers, and vibrational frequencies. capes.gov.br For instance, early ab initio calculations correctly predicted that the parent urea molecule is nonplanar, with pyramidal amino groups. capes.gov.br
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Molecular Dynamics and Simulation Techniques
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of dynamic processes like conformational changes, solvent interactions, and binding events. nih.govresearchgate.net
For a compound like (2,6-diethylphenethyl)urea, MD simulations could be used to:
Study Solvation: Analyze how water molecules arrange around the hydrophobic (diethylphenyl) and hydrophilic (urea) parts of the molecule. utwente.nl
Simulate Aggregation: Investigate the tendency of the molecules to form dimers or larger aggregates in solution, a process driven by hydrogen bonding between urea moieties and hydrophobic interactions. datapdf.com
Analyze Conformational Dynamics: Observe the transitions between different stable conformations in solution, complementing the static picture from DFT. nih.gov
Recent advances combine quantum mechanics with molecular mechanics (QM/MM MD), allowing a small, reactive part of a system (like a urea molecule at an enzyme's active site) to be treated with high-level quantum accuracy, while the surrounding environment (protein and solvent) is treated with a more efficient classical force field. researchgate.net Such methods have been crucial in understanding the catalytic mechanism of enzymes like urease. researchgate.net
Exploration of Molecular Interactions in Solution and at Interfaces
Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations have been instrumental in elucidating the intricate interactions of urea and its analogues with their environment. Studies have shown that urea's mechanism of action, particularly in processes like protein denaturation, involves direct interactions with solutes rather than solely disrupting the bulk water structure. nih.gov
Research indicates that the dispersion interactions between urea and both the backbone and side chains of proteins are stronger than those between water and the protein. nih.gov This energetic preference facilitates the accumulation of urea around macromolecules, effectively expelling water from the first hydration shell. nih.gov All-atom MD simulations have revealed that for non-polar side chains, such as leucine, urea can occupy positions between the side chains that are inaccessible to water, leading to favorable van der Waals interactions that stabilize the unfolded state. researchgate.net The interaction energy between urea and various protein residues highlights its favorable interactions, even with hydrophilic groups. nih.gov
The interactions are not limited to non-polar moieties. The urea carbonyl group readily forms hydrogen bonds with protein backbone amides, which can compete with and break the internal hydrogen bonds that maintain a protein's secondary structure. nih.gov Furthermore, the urea moiety is capable of forming stable 1:1 complexes with anions like phosphonates and carboxylates through dual hydrogen bonds. nih.gov
At interfaces, the behavior of urea is dictated by the local environment. While urea itself may not show significant ordering at a neutral air/water interface, its orientation is strongly influenced by the presence of surface charges. acs.org Using techniques like heterodyne-detected vibrational sum-frequency generation (HD-VSFG), it has been shown that at charged interfaces, urea molecules align in response to the local electric field, mirroring the orientation of adjacent water molecules. acs.org
Theoretical investigations into urea-aromatic interactions have further detailed the nature of these non-covalent bonds. MD simulations and QM calculations have identified stable stacking interactions between urea and aromatic rings, such as those in tryptophan or nucleobases. nih.gov These interactions, along with hydrogen bonding, are crucial in the context of urea's effect on the stability of proteins and nucleic acids. nih.gov
| Interaction Type | Interacting Partner | Key Findings | Citation |
| Dispersion | Protein side chains & backbone | Urea's dispersion interactions are stronger than water's, promoting direct binding. | nih.gov |
| van der Waals | Non-polar amino acid side chains | Urea occupies sterically hindered spaces, forming favorable interactions. | researchgate.net |
| Hydrogen Bonding | Protein backbone amides | Competes with and disrupts intra-protein H-bonds. | nih.gov |
| Hydrogen Bonding | Anions (phosphonates, sulfates) | Forms stable 1:1 complexes through dual H-bonds. | nih.gov |
| Stacking & H-Bonding | Aromatic rings (e.g., Trp, nucleobases) | Forms stable non-covalent complexes, relevant for denaturation. | nih.gov |
| Electrostatic | Charged interfaces | Orients in response to the local electric field. | acs.org |
Self-Assembly Simulations and Aggregate Formation
Molecular dynamics simulations have been crucial in understanding the self-aggregation of urea in aqueous solutions. Contrary to the view of urea as a "water-structure breaker," simulations suggest that the hydrogen bonds between urea and water are weaker than those between water molecules themselves. nih.govmpg.de This relative weakness promotes urea self-aggregation, driven by the hydrophobic effect, to minimize the exposed urea surface area to water. nih.govmpg.de
At concentrations typically used for protein denaturation, the degree of urea aggregation is estimated to be around 20%. nih.govmpg.de These simulations have identified distinct structural conformations for urea pairs and quantified their populations using translational and orientational pair distribution functions. nih.gov
The process of aggregation can be quantified by monitoring the interface surface area between urea and water. Simulations have explored how factors like partial charges on urea atoms influence the extent of aggregation. mpg.de The shape of the aggregates can also be predicted, with transitions from spherical to cylindrical and finally to layered structures as concentration increases, a behavior driven by the minimization of surface area. mpg.de
Investigations into the effect of urea on biomimetic aggregates, such as micelles and vesicles, provide further evidence for a direct interaction mechanism. researchgate.net The presence of urea can lead to the preferential solvation of surfactant headgroups, which in turn increases the area per headgroup and alters counterion affinity, demonstrating a direct influence on the stability and structure of these assemblies. researchgate.net
| Simulation Parameter | Finding | Significance | Citation |
| Urea-Water H-Bond Energy | Weaker than water-water H-bonds. | Drives urea self-aggregation via the hydrophobic effect. | nih.govmpg.de |
| Aggregation Degree | ~20% at denaturing concentrations. | Indicates significant presence of urea clusters in solution. | nih.govmpg.de |
| Aggregate Shape | Transitions from sphere to cylinder to layer with increasing concentration. | Reflects surface area minimization principles. | mpg.de |
| Interaction with Micelles | Preferential solvation of headgroups. | Demonstrates direct interaction of urea with organized assemblies. | researchgate.net |
Machine Learning and Neural Network Potentials in Urea Chemistry
The high computational cost of traditional quantum mechanical calculations for large, complex systems has spurred the development of machine learning (ML) and artificial intelligence (AI) approaches in computational chemistry. visive.airsc.org For urea and its analogues, these methods are accelerating discovery and providing deeper insights into reaction mechanisms and process optimization.
Neural network potentials (NNPs) are a prominent example, offering the accuracy of quantum mechanics at a fraction of the computational cost. researchgate.net These potentials are trained on extensive datasets of quantum mechanical calculations. researchgate.netarxiv.org An active learning approach, often accelerated by enhanced sampling methods like metadynamics, can be used to efficiently generate the necessary configurations, including high-energy transition states, to build a robust NNP. researchgate.netarxiv.org Such NNPs have been successfully developed to study complex reactive events like the decomposition of urea in water, allowing for the calculation of free energy profiles over a wide range of temperatures and the discovery of new metastable intermediates. researchgate.netresearchgate.netarxiv.org
Machine learning is also being applied to synthetic chemistry. A supervised ML algorithm, even with a minimal dataset, has been effectively used to accelerate the process optimization for the synthesis of a complex urea moiety, a key component in the drug Larotrectinib. acs.org By systematically varying flow chemistry parameters and training the model on the outcomes, researchers were able to significantly improve the yield and purity of the desired unsymmetrical urea product. acs.org
Furthermore, ML is being combined with graph theory to automate the exploration of complex reaction networks in electrocatalysis. chinesechemsoc.orgpkusam.cn This workflow can efficiently map out potential reaction pathways for processes like urea electrosynthesis, reducing the reliance on computationally expensive Density Functional Theory (DFT) calculations by predicting intermediate stability and formation energies. chinesechemsoc.orgpkusam.cn This approach is particularly valuable for systems where the catalyst surface undergoes dynamic reconstruction during the reaction. chinesechemsoc.org
| Application Area | Machine Learning Technique | Key Achievement | Citation |
| Reaction Dynamics | Neural Network Potential (NNP) with Active Learning | Modeled urea decomposition in water, revealing free energy profiles and metastable states. | researchgate.netresearchgate.netarxiv.org |
| Synthesis Optimization | Supervised ML Algorithm | Optimized flow chemistry for the synthesis of a Larotrectinib urea moiety, increasing yield and purity. | acs.org |
| Electrocatalysis | Graph Theory and Active Learning | Automated the discovery of reaction pathways for urea electrosynthesis. | chinesechemsoc.orgpkusam.cn |
| Biosensing | ML-assisted Electrochemical Sensor | Enhanced the accuracy and reliability of urea concentration quantification. | nih.gov |
Supramolecular Chemistry of Urea Derivatives
Principles of Urea-Based Supramolecular Synthons
The foundation of the rich supramolecular chemistry of urea (B33335) derivatives lies in the specific and directional nature of the hydrogen bonds they can form. These interactions act as the primary driving force for the self-assembly of these molecules into larger, ordered structures.
Role of Hydrogen Bonding in Self-Assembly
The urea functional group (-NH-CO-NH-) is an exceptional hydrogen-bonding motif. It possesses two hydrogen bond donors (the N-H groups) and one hydrogen bond acceptor (the carbonyl oxygen). This arrangement allows for the formation of strong and directional hydrogen bonds, which are fundamental to the construction of stable, non-covalent molecular assemblies. researchgate.net In many urea derivatives, the molecules self-assemble through a characteristic bifurcated hydrogen bond, where the carbonyl oxygen of one molecule accepts hydrogen bonds from two N-H groups of an adjacent molecule. This interaction is highly directional and leads to the formation of one-dimensional tapes or chains.
Design of Supramolecular Building Blocks
The design of urea-based supramolecular building blocks hinges on the interplay between the hydrogen-bonding urea core and the peripheral substituents. By modifying the substituents, it is possible to control the solubility, stability, and geometry of the resulting supramolecular architectures. The 2,6-diethylphenethyl group in the target molecule introduces significant van der Waals interactions and dictates the spacing between the hydrogen-bonded chains.
The design principles for creating specific supramolecular structures with urea derivatives often involve a balance between the strong, directional hydrogen bonds of the urea group and weaker, less directional forces such as π-π stacking and van der Waals interactions from the substituents. For Urea, (2,6-diethylphenethyl)-, the bulky and hydrophobic nature of the diethylphenethyl group would likely promote aggregation in polar solvents due to the hydrophobic effect, while the specific geometry of this group would influence the packing of the molecules in the solid state or in non-polar solvents.
Supramolecular Architectures Formed by Urea Derivatives
The predictable and robust nature of the hydrogen bonding in urea derivatives has been exploited to create a variety of well-defined supramolecular architectures. While the specific architectures formed by Urea, (2,6-diethylphenethyl)- have not been experimentally determined, its structure suggests it could participate in the formation of discrete capsules, continuous polymers, and gels, similar to other well-studied urea derivatives.
Discrete Supramolecular Capsules
Discrete supramolecular capsules are formed when a specific number of molecules self-assemble to create a closed, three-dimensional structure with an internal cavity. This process is often driven by the formation of a defined number of hydrogen bonds. For urea derivatives to form capsules, the molecule is typically designed to have a curved or angled geometry, allowing the hydrogen-bonded chains to fold back on themselves.
While the linear phenethyl linker in Urea, (2,6-diethylphenethyl)- might not inherently promote the curvature needed for capsule formation on its own, it is conceivable that in the presence of a suitable template molecule, it could co-assemble into a capsular structure. The bulky diethylphenyl groups would form the outer surface of the capsule, creating a hydrophobic pocket within.
Continuous Supramolecular Polymers
The formation of continuous, one-dimensional supramolecular polymers is a hallmark of simple urea derivatives. The strong, directional N-H···O=C hydrogen bonds lead to the formation of linear or helical chains of molecules. These chains can then further associate through weaker interactions to form bundles or fibers.
Urea, (2,6-diethylphenethyl)- is an excellent candidate for the formation of such supramolecular polymers. The urea group would drive the primary one-dimensional assembly, while the bulky, hydrophobic 2,6-diethylphenethyl groups would likely form a protective sheath around the hydrogen-bonded core. The length and persistence of these supramolecular polymers would be dependent on factors such as solvent, temperature, and concentration. The table below illustrates the typical properties of supramolecular polymers formed from simple urea derivatives, which can be extrapolated to predict the behavior of Urea, (2,6-diethylphenethyl)-.
| Property | Description | Expected Influence of (2,6-diethylphenethyl) Group |
| Monomer | Urea, (2,6-diethylphenethyl)- | The bulky side group would influence solubility and inter-chain interactions. |
| Driving Force | N-H···O=C hydrogen bonding | This primary interaction would be sterically guided by the side group. |
| Architecture | Linear or helical chains | The specific packing may be influenced by the shape of the side group. |
| Properties | Viscoelasticity in solution, responsiveness to stimuli | The large hydrophobic groups could enhance gelation properties in certain solvents. |
Supramolecular Gels and Gelation Mechanisms
Supramolecular gels are formed when the self-assembled fibrillar networks of a low-molecular-weight gelator, such as a urea derivative, entrap a large volume of solvent, leading to the formation of a semi-solid material. The formation of these gels is a complex process that involves nucleation and growth of the supramolecular fibers.
Given its structure, Urea, (2,6-diethylphenethyl)- is a strong candidate for being a low-molecular-weight gelator. The mechanism of gelation would likely involve the initial formation of hydrogen-bonded supramolecular polymers, which then entangle and/or cross-link to form a three-dimensional network. The 2,6-diethylphenethyl groups would play a crucial role in the solubility of the molecule and the interactions between the fibers, which are critical for gel formation. The choice of solvent would be critical, with gelation being more likely in solvents that provide a balance between solvating the hydrophobic side groups and promoting the hydrogen bonding of the urea core.
The gelation process is often sensitive to external stimuli such as temperature, pH, and the presence of specific ions, which can disrupt the delicate balance of non-covalent interactions holding the network together.
Nucleation and Fiber Growth Kinetics
There are no available studies on the nucleation and fiber growth kinetics for "Urea, (2,6-diethylphenethyl)-". Such research would involve monitoring the self-assembly process over time to understand the mechanistic pathways, including the initial formation of small aggregates (nucleation) and their subsequent growth into larger fibrillar structures.
Directional Hydrogen-Bonding Motifs
The precise directional hydrogen-bonding motifs adopted by "Urea, (2,6-diethylphenethyl)-" in the solid state or in solution have not been reported. For many N,N'-disubstituted ureas, a common motif involves a bifurcated hydrogen bond where two N-H donors from one molecule interact with the single carbonyl oxygen of an adjacent molecule, leading to the formation of one-dimensional tapes or chains. mdpi.com However, confirmation of such a motif for this specific compound would require experimental data from techniques like X-ray crystallography or detailed spectroscopic analysis.
Theoretical Models for Assembly (e.g., Block-Stacking Model)
No theoretical models describing the self-assembly of "Urea, (2,6-diethylphenethyl)-" have been published. The development of such models relies on computational methods to predict the geometry and energetics of intermolecular interactions, which are then typically validated against experimental data.
Host-Guest Chemistry and Molecular Recognition Phenomena Mediated by Urea Units
There is no published research on the host-guest chemistry or molecular recognition properties of "Urea, (2,6-diethylphenethyl)-". The urea functional group is a well-known binding site for various anions and neutral guest molecules due to its hydrogen-bonding capabilities. rsc.orgnih.gov The efficiency and selectivity of a urea-based host are highly dependent on its specific structure, including the steric and electronic properties of its substituents. Without experimental studies, such as binding assays or spectroscopic titrations, the potential for "Urea, (2,6-diethylphenethyl)-" to act as a molecular receptor remains undetermined.
Future Research Directions and Emerging Paradigms in 2,6 Diethylphenethyl Urea Chemistry
Integration of Computational and Experimental Methodologies for Predictive Design
The strategic design of novel urea (B33335) derivatives, including (2,6-diethylphenethyl)urea, is increasingly reliant on the powerful synergy between computational modeling and experimental validation. This integrated approach accelerates the discovery of molecules with desired properties, minimizing the trial-and-error cycles traditionally associated with chemical synthesis.
Computational techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, provide invaluable insights into the conformational preferences and electronic properties of urea compounds. nih.gov For instance, DFT calculations can predict the most stable geometric isomers and elucidate the nature of intramolecular hydrogen bonding, which significantly influences a molecule's behavior. nih.gov These theoretical studies can also help in understanding the binding modes of urea derivatives with biological targets, a crucial aspect in drug discovery. nih.govnih.gov
Experimental methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, are then employed to verify and refine the computational models. nih.gov The comparison of experimental data with theoretical predictions allows for a deeper understanding of structure-property relationships. This iterative process of prediction and verification is instrumental in designing urea-based compounds with tailored functionalities. For example, in the development of new kinase inhibitors, homology modeling has been used to predict the binding of urea derivatives to the active site of enzymes, guiding the synthesis of more potent and selective drug candidates. nih.gov
Advanced Catalysis for Sustainable Urea Chemical Transformations
The field of urea chemistry is undergoing a green revolution, driven by the development of advanced catalytic systems that promote sustainable and efficient chemical transformations. Traditional methods for synthesizing urea derivatives often involve hazardous reagents like phosgene (B1210022) and isocyanates, raising significant safety and environmental concerns. nih.gov Modern catalytic approaches aim to circumvent these issues by utilizing less toxic starting materials and more environmentally benign reaction conditions.
Catalytic oxidative carbonylation, for instance, offers a more atom-economical route to ureas by using amines, carbon monoxide, and an oxidant. nih.gov Various transition metal catalysts, including those based on palladium, cobalt, and nickel, have been explored for this purpose, although challenges in selectivity and reaction conditions remain. nih.gov
Furthermore, the electrochemical synthesis of urea from carbon dioxide and nitrogen-containing compounds is a rapidly emerging field with the potential for truly sustainable production. oaepublish.commdpi.com This process often relies on sophisticated electrocatalysts to facilitate the crucial C-N coupling reaction. oaepublish.commdpi.com The design of these catalysts focuses on optimizing the electronic structure and surface chemistry to co-activate the reactants and promote the desired reaction pathways. oaepublish.com
In the context of energy conversion, the urea oxidation reaction (UOR) is gaining attention for its role in hydrogen production and direct urea fuel cells. researchgate.net Advanced catalysts are being developed to enhance the efficiency of this six-electron transfer process by modifying their structural and chemical properties, such as creating porous architectures and engineering surface defects. researchgate.net
Exploration of Novel Supramolecular Systems with Tunable Assembly Properties
Researchers are actively exploring the design of urea-based systems with tunable assembly properties. By modifying the substituents on the urea nitrogen atoms, it is possible to control the strength and directionality of the hydrogen bonds, leading to materials with responsive behaviors. nih.gov For example, the introduction of heterocyclic moieties can create systems that respond to stimuli such as pH, redox potential, or light. nih.gov
The formation of supramolecular gels from low molecular weight urea derivatives is another area of intense research. rsc.org These "smart" materials can exhibit tunable properties and have potential applications in areas like controlled crystal growth and as media for templating nanoparticles. rsc.org The ability to fine-tune the self-assembly process through anion binding is a particularly promising strategy for creating functional soft materials. rsc.org
Development of Innovative Polymeric Materials from Urea Precursors
Urea and its derivatives have long been utilized as precursors for a variety of polymeric materials. ontosight.ai The most well-known example is urea-formaldehyde resin, a thermosetting polymer formed through the condensation reaction of urea and formaldehyde. youtube.com These resins find widespread use as adhesives, binders, and in the production of molded objects.
Beyond traditional resins, there is growing interest in developing novel polymers with specialized functionalities derived from urea precursors. For instance, polymeric materials with substituted urea end groups have been designed to act as pigment dispersing aids in coating compositions. google.com These polymers are synthesized by reacting a polymeric segment with a diisocyanate and a basic radical, resulting in a material with tailored properties for specific applications. google.com
Furthermore, urea derivatives can be incorporated into the backbone of polymers to create materials with unique characteristics. For example, imidazolidinyl urea has been used as a hydrogen bonding reinforced factor in the construction of supramolecular hydrogels. rsc.org These hydrogels exhibit excellent self-healing capabilities and mechanical strength due to the presence of the urea moieties, which form strong, reversible crosslinks. rsc.org The use of lignin, an abundant biopolymer, in conjunction with urea to create porous carbon materials for battery anodes also highlights the innovative use of urea in sustainable material development. polito.it
Interdisciplinary Approaches in Urea Chemistry Research
The advancement of urea chemistry is increasingly characterized by interdisciplinary collaborations that bridge the gap between fundamental science and applied technology. The inherent versatility of the urea functional group makes it a valuable component in a wide range of scientific fields.
In medicinal chemistry, the design and synthesis of urea-containing compounds is a major focus for the development of new therapeutic agents. nih.govacs.org This research often involves a combination of organic synthesis, computational modeling, and biological assays to identify and optimize drug candidates. nih.govrsc.org The ability of the urea moiety to form key hydrogen bond interactions with protein targets is a central theme in this area. nih.gov
In materials science, the self-assembly properties of urea derivatives are being harnessed to create novel functional materials, from self-healing polymers to advanced catalysts. ontosight.ainih.gov This work requires a deep understanding of both chemistry and materials engineering to control the structure and properties of the resulting materials. The development of sustainable energy technologies, such as urea-based fuel cells and green urea production, represents another highly interdisciplinary frontier, combining principles of chemistry, engineering, and environmental science. researchgate.netureaknowhow.com The synthesis of valuable chemicals through processes like the acceptor-less dehydrogenative coupling of ethanol, where urea complexes can be byproducts in traditional methods, further underscores the need for greener, interdisciplinary chemical solutions. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
